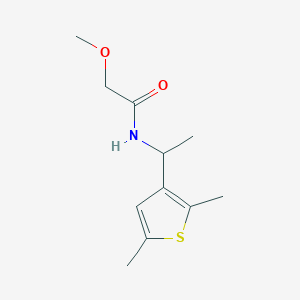
n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting biological and physiological functions .
Méthodes De Préparation
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory activity.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |
Clé InChI |
MQWXGTJLAMCSJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(C)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


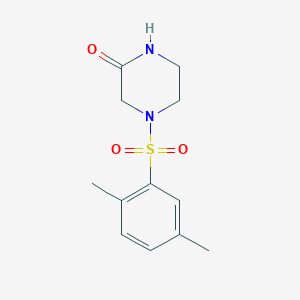
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
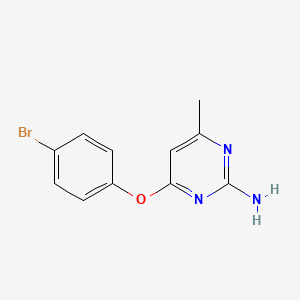
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

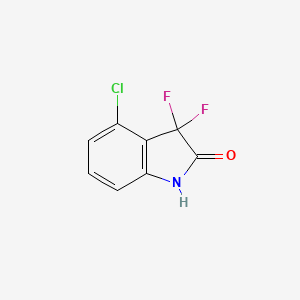
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
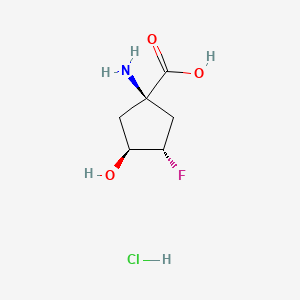
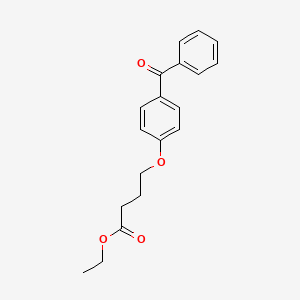
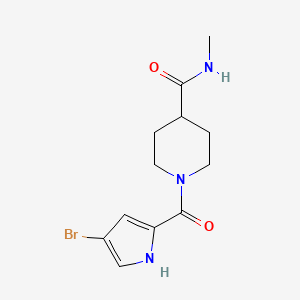
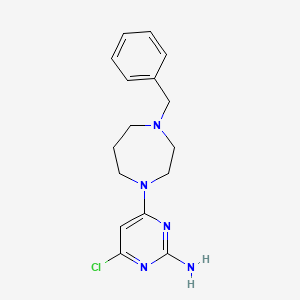
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
